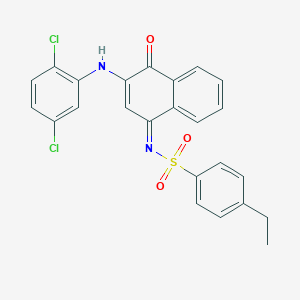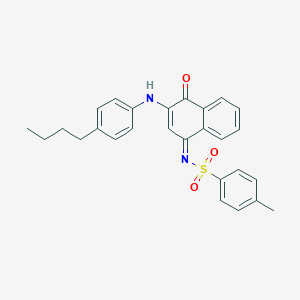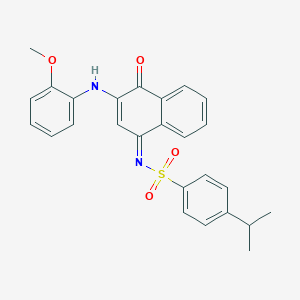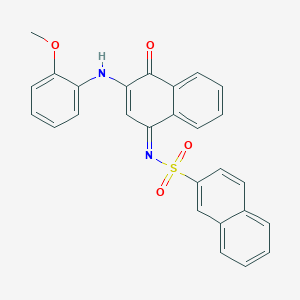![molecular formula C19H21NO5S B281404 4-[Acetyl(mesitylsulfonyl)amino]phenyl acetate](/img/structure/B281404.png)
4-[Acetyl(mesitylsulfonyl)amino]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Acetyl(mesitylsulfonyl)amino]phenyl acetate, also known as mesitylsulfonyl acetyl-para-aminophenol (MSAP), is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In
Applications De Recherche Scientifique
MSAP has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, MSAP has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. MSAP has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. In addition, MSAP has been used as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of MSAP involves its interaction with COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. MSAP inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. This results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
MSAP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that MSAP inhibits the activity of COX-2 in a dose-dependent manner. In addition, MSAP has been shown to induce apoptosis in cancer cells by activating caspase-3, an enzyme that plays a crucial role in programmed cell death. MSAP has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MSAP offers several advantages for lab experiments. It is easy to synthesize and is readily available in large quantities. MSAP is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MSAP has some limitations. It is highly reactive and can react with other compounds, leading to the formation of unwanted byproducts. In addition, MSAP can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For research on MSAP include the development of MSAP-based drugs, the synthesis of new MSAP derivatives, and the exploration of its potential applications in materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of MSAP involves the reaction of 4-[Acetyl(mesitylsulfonyl)amino]phenyl acetatenyl chloride with 4-aminophenol in the presence of sodium hydroxide. This reaction results in the formation of 4-[Acetyl(mesitylsulfonyl)amino]phenyl acetatenyl para-aminophenol (MSAP-OH), which is then acetylated using acetic anhydride to produce MSAP.
Propriétés
Formule moléculaire |
C19H21NO5S |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
[4-[acetyl-(2,4,6-trimethylphenyl)sulfonylamino]phenyl] acetate |
InChI |
InChI=1S/C19H21NO5S/c1-12-10-13(2)19(14(3)11-12)26(23,24)20(15(4)21)17-6-8-18(9-7-17)25-16(5)22/h6-11H,1-5H3 |
Clé InChI |
COOSWMSTFOKVDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



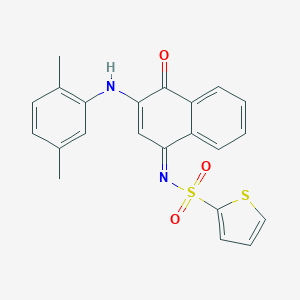
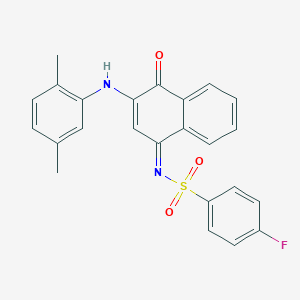
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)
![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)
![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)
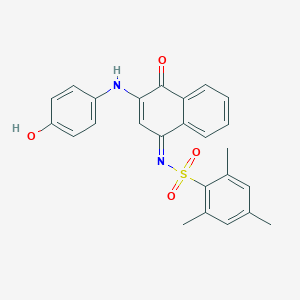
![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)
